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molecular formula C14H7NO4 B1658324 2-Nitroanthraquinone CAS No. 605-27-6

2-Nitroanthraquinone

Cat. No. B1658324
M. Wt: 253.21 g/mol
InChI Key: QCVMOSGPTRRUQZ-UHFFFAOYSA-N
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Patent
US04153632

Procedure details

The product obtained by the nitration process is accompanied by 2-nitroanthraquinone and 1,5-, 1,8-, 1,6-, and 1,7-dinitroanthraquinone, undesirable contaminants. In order to obtain high quality 1-aminoanthraquinone from this product, multiple purification steps are required after the nitration and reduction reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](C1C=CC2C(=O)C3C(=CC=CC=3)C(=O)C=2C=1)([O-])=O.[N+:20]([C:23]1[C:36]2[C:35](=[O:37])[C:34]3[C:29](=[CH:30][CH:31]=[C:32]([N+]([O-])=O)[CH:33]=3)[C:28](=[O:41])[C:27]=2[CH:26]=[CH:25][CH:24]=1)([O-])=O>>[NH2:20][C:23]1[C:36]2[C:35](=[O:37])[C:34]3[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=3)[C:28](=[O:41])[C:27]=2[CH:26]=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=C(C=C3C(C12)=O)[N+](=O)[O-])=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product obtained by the nitration process

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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